molecular formula C12H12N2O2 B13735248 6-Ethoxyquinoline-3-carboxamide

6-Ethoxyquinoline-3-carboxamide

Cat. No.: B13735248
M. Wt: 216.24 g/mol
InChI Key: OINPTXJVCSXRGT-UHFFFAOYSA-N
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Description

6-Ethoxyquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxyquinoline-3-carboxamide typically involves the reaction of 6-ethoxyquinoline with a suitable carboxamide precursor. One common method involves the use of 3-bromobenzaldehyde treated with violet acid (a mixture of sulfuric acid and nitric acid) to obtain an intermediate compound, which is then reacted with an amine to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Quinoline-3-amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

6-Ethoxyquinoline-3-carboxamide can be compared with other quinoline derivatives such as:

These compounds share similar core structures but differ in their specific functional groups and biological activities. The unique ethoxy group in this compound may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

6-ethoxyquinoline-3-carboxamide

InChI

InChI=1S/C12H12N2O2/c1-2-16-10-3-4-11-8(6-10)5-9(7-14-11)12(13)15/h3-7H,2H2,1H3,(H2,13,15)

InChI Key

OINPTXJVCSXRGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=CN=C2C=C1)C(=O)N

Origin of Product

United States

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